molecular formula C9H8ClF3N2O B6263828 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2225142-08-3

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B6263828
CAS No.: 2225142-08-3
M. Wt: 252.62 g/mol
InChI Key: ABNRUEVANXWNSX-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₇F₃N₂O·HCl
Structural Features:

  • A 1,3-benzoxazole core (a fused benzene and oxazole ring) linked to a 2,2,2-trifluoroethylamine group via a single bond.
  • The hydrochloride salt enhances solubility and stability for pharmaceutical applications .
    Physicochemical Properties:
  • Molecular Weight: 216.05 g/mol (free base); 252.55 g/mol (hydrochloride salt).
  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 141.5–152.4 Ų, critical for chromatographic and mass spectrometric analysis . Synthesis: While direct synthesis data is unavailable, analogous benzoxazole derivatives (e.g., ) suggest condensation of o-aminophenol derivatives with trifluoroacetic acid under reflux, followed by HCl salt formation .

Properties

CAS No.

2225142-08-3

Molecular Formula

C9H8ClF3N2O

Molecular Weight

252.62 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C9H7F3N2O.ClH/c10-9(11,12)7(13)8-14-5-3-1-2-4-6(5)15-8;/h1-4,7H,13H2;1H

InChI Key

ABNRUEVANXWNSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the use of 2-aminophenol as a precursor. The process includes several steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ advanced catalytic systems and optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with various functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related compounds highlights key differences in aromatic systems, substituents, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (CID/Reference) Molecular Formula Aromatic System Key Substituents CCS (Ų) [M+H]+ Salt Form
Target Compound (CID 165605556) C₉H₇F₃N₂O·HCl 1,3-Benzoxazole 2,2,2-Trifluoroethylamine 143.5 Hydrochloride
2-[5-(CF₃)-Benzothiazol-2-yl]ethanamine HCl C₁₀H₈F₃N₂S·HCl 1,3-Benzothiazole 5-Trifluoromethyl, ethylamine N/A Hydrochloride
1-[4-(Difluoromethoxy)phenyl]-TFEA HCl C₉H₉ClF₅NO Phenyl 4-Difluoromethoxy, TFEA N/A Hydrochloride
[2-(Benzoxazol-2-yl)ethyl]amine HCl C₈H₉N₂O·HCl 1,3-Benzoxazole Ethylamine N/A Hydrochloride
(S)-1-(3-Bromopyridin-4-yl)-TFEA HCl C₇H₇BrClF₃N₂ Pyridine 3-Bromo, TFEA N/A Hydrochloride

Key Observations :

Aromatic System Influence: The target compound’s benzoxazole core (O-containing heterocycle) differs from benzothiazole (S-containing, ) and pyridine (N-containing, ). Phenyl derivatives () lack heterocyclic nitrogen/oxygen, reducing polarity and metabolic stability compared to benzoxazole analogs.

Substituent Effects: Trifluoroethylamine (TFEA) in the target compound increases lipophilicity (logP ~1.8) compared to non-fluorinated ethylamine analogs (e.g., ). Fluorination improves metabolic stability and bioavailability . Electron-withdrawing groups (e.g., 5-CF₃ in ) on aromatic rings modulate electronic properties, affecting reactivity and binding affinity.

Salt Form and Solubility :

  • All compared compounds are hydrochloride salts, enhancing aqueous solubility. The target compound’s CCS (143.5 Ų) suggests moderate polarity, aligning with benzoxazole’s balance between lipophilicity and hydrophilicity .

Biological Activity: While direct data for the target compound is lacking, benzoxazole derivatives () exhibit antibacterial and antioxidant activities. The TFEA group may enhance blood-brain barrier penetration compared to non-fluorinated analogs . Benzothiazole analogs () are explored in anticancer research due to sulfur’s role in redox interactions .

Biological Activity

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H7ClF3N
  • Molecular Weight : 227.6 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a trifluoroethylamine moiety, which is known to enhance the lipophilicity and bioavailability of drugs. The benzoxazole ring contributes to its pharmacological profile by providing aromatic stability and potential interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole exhibit significant antimicrobial activity. A study focusing on similar benzoxazole compounds demonstrated their effectiveness as quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and virulence factors in pathogens such as Pseudomonas aeruginosa .

CompoundActivityTarget
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amineQS inhibitionPseudomonas aeruginosa
5-chloro-1,3-benzoxazol-2(3H)-oneQS inhibitionPseudomonas aeruginosa
6-methyl-1,3-benzoxazol-2(3H)-oneQS inhibitionPseudomonas aeruginosa

The ability of these compounds to inhibit the production of virulence factors suggests they may serve as a basis for developing new antimicrobial therapies.

Preliminary studies suggest that compounds like 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine may interact with specific enzymes or receptors due to their structural characteristics. Molecular docking studies could elucidate their binding affinities to various biological targets .

Study 1: Quorum Sensing Inhibition

In vitro assays demonstrated that certain benzoxazole derivatives effectively reduced biofilm formation and elastase production in Pseudomonas aeruginosa. The study highlighted that these compounds could potentially be used in combination with conventional antibiotics to enhance treatment efficacy against resistant strains .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific enzymes involved in metabolic pathways relevant to cancer progression. The benzoxazole moiety was found to exhibit competitive inhibition against target enzymes, suggesting a potential role in cancer therapeutics .

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